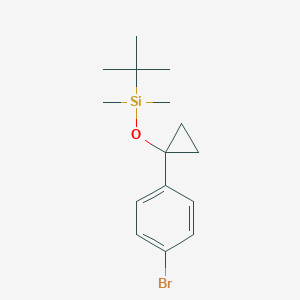
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a cyclopropyl group bonded to a bromophenyl moiety and a tert-butyl-dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenylcyclopropane with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form cyclopropanone derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
- Substituted phenylcyclopropane derivatives
- Cyclopropanone derivatives
- Reduced phenyl derivatives
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic systems, while the cyclopropyl group can participate in ring-opening reactions under specific conditions. The tert-butyl-dimethylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- (1-Phenylcyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Chlorophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Methylphenyl)cyclopropoxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of the bromine atom in (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane imparts unique reactivity compared to its chloro and methyl analogs.
- The compound’s ability to undergo specific substitution, oxidation, and reduction reactions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H23BrOSi |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-14(2,3)18(4,5)17-15(10-11-15)12-6-8-13(16)9-7-12/h6-9H,10-11H2,1-5H3 |
InChI Key |
QNKNOGXQPRRBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















